3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Overview
Description
3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid, also known as CPP-115, is a drug that has been extensively researched for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA). Inhibition of GABA-T leads to increased levels of GABA in the brain, which has been shown to have a range of potential therapeutic effects.
Mechanism of Action
3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid acts as a potent inhibitor of GABA-T, which is responsible for the degradation of GABA. Inhibition of GABA-T leads to increased levels of GABA in the brain, which has been shown to have a range of potential therapeutic effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to decreased neuronal excitability and increased inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to increase levels of GABA in the brain, leading to decreased neuronal excitability and increased inhibition. Additionally, this compound has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid in lab experiments is its potency as a GABA-T inhibitor. This allows for precise control over GABA levels in the brain, which can be useful in studying the effects of GABA on various physiological processes. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other enzymes in addition to GABA-T.
Future Directions
There are several potential future directions for research on 3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid. One area of interest is its potential use in the treatment of cocaine addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in various neurological disorders. Finally, the development of more selective GABA-T inhibitors may provide a more targeted approach to increasing GABA levels in the brain.
Scientific Research Applications
3-[(anilinocarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-(phenylcarbamoylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-15-9-8-12(10-16(15)25-2)14(11-17(21)22)20-18(23)19-13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,21,22)(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAWTADXHFXKQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)NC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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